molecular formula C8H16F2N2 B1476603 3-(3-(Difluoromethyl)pyrrolidin-1-yl)propan-1-amine CAS No. 2098102-13-5

3-(3-(Difluoromethyl)pyrrolidin-1-yl)propan-1-amine

Cat. No.: B1476603
CAS No.: 2098102-13-5
M. Wt: 178.22 g/mol
InChI Key: RZRATLXYXFHWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(Difluoromethyl)pyrrolidin-1-yl)propan-1-amine ( 2098102-13-5) is a chemical building block of interest in medicinal chemistry and pharmaceutical research. This amine-containing compound has a molecular formula of C 8 H 16 F 2 N 2 and a molecular weight of 178.22 g/mol . Its structure features a pyrrolidine ring and a propan-1-amine chain, making it a versatile intermediate for the synthesis of more complex molecules. Compounds with pyrrolidine and difluoromethyl motifs are frequently explored in drug discovery. For instance, research published in the European Journal of Medicinal Chemistry has demonstrated that multifunctional molecules incorporating a pyrrolidin-1-ylpropyl linker can target serotonin and dopamine receptors, showing promise for the treatment of behavioral and psychological symptoms of dementia (BPSD) . Although this specific research focused on a benzoxazole derivative, it highlights the therapeutic relevance of the 3-(pyrrolidin-1-yl)propan-1-amine scaffold in developing central nervous system (CNS) active agents . The presence of fluorine atoms can fine-tune a molecule's properties, such as its metabolic stability, lipophilicity, and bioavailability, which is often a key objective in lead optimization processes. This product is available for research and development purposes. Multiple suppliers list this compound with a purity of 95% or higher, with pricing varying by quantity . This chemical is intended for research use only and is not approved for human therapeutic or diagnostic use.

Properties

IUPAC Name

3-[3-(difluoromethyl)pyrrolidin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16F2N2/c9-8(10)7-2-5-12(6-7)4-1-3-11/h7-8H,1-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRATLXYXFHWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)F)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-(Difluoromethyl)pyrrolidin-1-yl)propan-1-amine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant studies, providing a comprehensive overview of its implications in medicinal chemistry.

Structure and Synthesis

The compound features a pyrrolidine ring with a difluoromethyl substitution, which is significant for its biological activity. The general synthesis involves the reaction of difluoromethyl-substituted pyrrolidine with propan-1-amine under specific conditions. Common reagents include sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including receptors and enzymes. The difluoromethyl group enhances the compound's binding affinity and metabolic stability, which can lead to improved pharmacokinetic properties.

Potential Targets:

  • Ion Channels : The compound may modulate ion channels such as TrpA1, which is involved in pain perception and inflammatory responses .
  • Enzymatic Inhibition : It has been reported to inhibit certain Class I PI3-kinase enzymes, which play a role in cell signaling pathways related to cancer and inflammation .

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities:

  • Anti-inflammatory Effects : The modulation of ion channels like TrpA1 suggests potential use in treating inflammatory conditions.
  • Antitumor Activity : Inhibition of PI3K pathways may provide therapeutic benefits in cancer treatment by suppressing tumor growth .
  • Neuroprotective Effects : Some studies have hinted at neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Research Findings

A summary of significant findings from recent studies is presented below:

StudyFindingsReference
Study on TrpA1 ModulationDemonstrated that compounds similar to this compound can inhibit TrpA1 activity, reducing pain responses in animal models.
PI3-Kinase Inhibition StudyFound that the compound effectively inhibits Class I PI3K enzymes, showing promise as an anticancer agent.
Neuroprotective StudyReported potential neuroprotective effects through modulation of neurotransmitter systems.

Case Study 1: Pain Management

In a controlled study involving animal models, the administration of this compound resulted in significant reductions in pain sensitivity, attributed to its action on the TrpA1 ion channel. This suggests its potential as a novel analgesic agent.

Case Study 2: Cancer Therapeutics

In vitro studies demonstrated that this compound inhibited cell proliferation in various cancer cell lines by targeting PI3K pathways. The observed IC50 values indicated potent activity compared to standard chemotherapeutics.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has shown promise in the development of new therapeutic agents. Its structural similarity to other biologically active molecules suggests potential applications in treating neurological disorders, including depression and anxiety. Research indicates that derivatives of pyrrolidine compounds can interact with neurotransmitter systems, potentially leading to novel antidepressants or anxiolytics .

Case Studies

  • Antidepressant Activity : A study investigated the effects of pyrrolidine derivatives on serotonin receptors, demonstrating that compounds similar to 3-(3-(Difluoromethyl)pyrrolidin-1-yl)propan-1-amine exhibited significant binding affinity, suggesting their potential as antidepressants .
  • Analgesic Properties : Another research effort focused on the analgesic properties of pyrrolidine-based compounds. The findings indicated that these compounds could modulate pain pathways effectively, offering a new avenue for pain management therapies .

Material Science

Polymer Chemistry
In material science, this compound has been explored as a building block for developing advanced polymers. Its difluoromethyl group enhances the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .

Case Studies

  • Thermally Stable Polymers : Research demonstrated that incorporating this compound into polymer matrices resulted in materials with superior thermal stability compared to traditional polymers. This is particularly beneficial for applications in electronics and aerospace industries .
  • Biocompatible Materials : The compound's biocompatibility has also been assessed, showing promise for use in biomedical applications such as drug delivery systems and tissue engineering scaffolds .

Chemical Synthesis

The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound can be synthesized through nucleophilic substitution reactions involving difluoromethylated precursors and pyrrolidine derivatives. This synthetic pathway allows for the exploration of various analogs with modified functional groups to enhance biological activity or material properties .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C8H15F2N2 (hypothesized based on structural analogs).
  • Bioactivity : Pyrrolidine amines are often bioactive; for example, 3-(pyrrolidin-1-yl)propan-1-amine is a key intermediate in SMYD2 inhibitors like LLY-507 .

Comparison with Similar Compounds

Structural Analogs and Derivatives

Below is a comparative analysis of structurally related compounds (Table 1):

Table 1: Structural and Functional Comparison of Pyrrolidine/Propan-1-amine Derivatives

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Source
3-(pyrrolidin-1-yl)propan-1-amine C7H16N2 Pyrrolidine + propan-1-amine chain Intermediate for SMYD2 inhibitors (LLY-507) [3]
[1-(3-fluorophenyl)pyrrolidin-3-yl]methylamine C11H15FN2 3-Fluorophenyl on pyrrolidine + methylamine Potential CNS-targeting agent (structural analog) [13]
N-(3-[18F]fluoro-5-(tetrazin-3-yl)benzyl)propan-1-amine C13H16F1N5 Fluorobenzyl + tetrazine + propan-1-amine PET imaging agent (superior brain clearance) [8]
(S)-3-(3-(Difluoromethyl)phenyl)-N-(1-(naphthalen-1-yl)ethyl)propan-1-amine C22H24F2N2 Difluoromethylphenyl + naphthylethylamine 19F NMR δ -111.56 ppm; 69% yield [5]
1-(3-fluoro-4-methylphenyl)-3-phenylpropan-1-amine C16H18FN1 Fluoro-methylphenyl + phenylpropanamine Molecular weight: 243.32 g/mol [12]

Key Differences and Trends

Fluorine Substitution: The difluoromethyl group in 3-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-amine provides enhanced metabolic stability compared to non-fluorinated analogs like 3-(pyrrolidin-1-yl)propan-1-amine. This is due to fluorine’s electronegativity and resistance to oxidative degradation . In contrast, mono-fluorinated analogs (e.g., [1-(3-fluorophenyl)pyrrolidin-3-yl]methylamine) exhibit reduced steric bulk but may have lower stability .

Biological Activity :

  • Pyrrolidine-propanamine derivatives are prevalent in enzyme inhibitors (e.g., SMYD2 ) and imaging agents (e.g., N-(3-[18F]fluoro-5-(tetrazin-3-yl)benzyl)propan-1-amine for Aβ plaque imaging ).
  • The difluoromethyl group may enhance target binding affinity by mimicking hydroxyl or methyl groups while resisting metabolism .

Synthetic Accessibility: Difluoromethylated compounds require specialized fluorination steps (e.g., HATU-mediated coupling or borane-dimethylsulfide reduction) . Non-fluorinated analogs (e.g., 3-(pyrrolidin-1-yl)propan-1-amine) are synthesized via simpler amination protocols .

Physical Properties: Melting Points: Fluorinated pyrrolidines generally exhibit higher melting points (e.g., 134–190°C for difluoromethyl carboxamides ) compared to non-fluorinated analogs. NMR Signatures: The 19F NMR signal for difluoromethyl groups appears at δ -111 to -113 ppm, distinct from mono-fluorinated analogs (δ -115 to -120 ppm) .

Preparation Methods

Fluorination and Pyrrolidine Functionalization

  • The difluoromethyl group can be introduced onto the pyrrolidine ring through selective fluorination reactions using reagents such as N-bromosuccinimide (NBS) or iodine-based oxidants under controlled temperatures (e.g., 30–110 °C) in solvents like acetonitrile or toluene.
  • Typical fluorination involves radical or electrophilic substitution mechanisms, often monitored by LC-MS or NMR spectroscopy to confirm selective difluoromethylation.

Amination and Side Chain Attachment

  • The propan-1-amine side chain is attached to the pyrrolidine nitrogen via nucleophilic substitution or reductive amination.
  • Commonly, the reaction involves the use of amine precursors and alkyl halides or carboxylic acid derivatives activated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in pyridine or other polar aprotic solvents at room temperature or slightly elevated temperatures (20–60 °C).
  • Catalysts such as palladium complexes (e.g., Pd2(dba)3) with ligands like xantphos are employed in some cases to facilitate C-N bond formation under inert atmosphere (nitrogen) at elevated temperatures (90–110 °C).

Purification Techniques

  • The crude reaction mixtures are typically purified by silica gel chromatography or preparative high-performance liquid chromatography (prep-HPLC), using gradients of organic solvents (e.g., dichloromethane, acetonitrile) and modifiers like trifluoroacetic acid or ammonium hydroxide to achieve high purity (>95%).
  • Washing steps with brine and drying agents such as sodium sulfate (Na2SO4) are standard to remove aqueous impurities.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Purification Yield (%)
Difluoromethylation NBS in CH3CN 30 °C 5 h Silica gel chromatography 70–85
Amination (N-alkylation) Amine + alkyl halide, Pd2(dba)3, xantphos, t-BuONa 90–110 °C 12 h Prep-HPLC 60–80
Coupling (EDCI-mediated) Acid + amine, EDCI, pyridine 20–25 °C 12 h Extraction + chromatography 75–90

Data adapted and integrated from multiple synthetic protocols.

Analytical Characterization

Research Findings and Optimization Notes

  • The use of palladium-catalyzed amination under inert atmosphere significantly improves coupling efficiency and selectivity for the N-substituted product.
  • Mild reaction conditions with EDCI coupling minimize side reactions and degradation of sensitive difluoromethyl groups.
  • Purification by prep-HPLC is preferred for final product isolation to achieve high purity required for biological applications.
  • Temperature control during fluorination is critical to prevent over-fluorination or ring degradation.

Summary Table of Preparation Methods

Method Type Key Reagents Conditions Advantages Limitations
Difluoromethylation NBS, I2, or fluorinating agents 30–110 °C, 5–12 h Selective fluorination Requires careful temperature control
Pd-Catalyzed Amination Pd2(dba)3, xantphos, t-BuONa 90–110 °C, 12 h, N2 atmosphere High coupling efficiency Catalyst cost, requires inert atmosphere
EDCI-Mediated Coupling EDCI, pyridine, acid, amine 20–25 °C, 12 h Mild conditions, high yield Sensitive to moisture
Purification Silica gel chromatography, prep-HPLC Gradient elution with modifiers High purity (>95%) Time-consuming, requires equipment

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for 3-(3-(Difluoromethyl)pyrrolidin-1-yl)propan-1-amine, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Core Synthesis : Start with pyrrolidine derivatives or amino alcohols. Use alkylation or reductive amination to introduce the difluoromethyl and propan-1-amine groups. For example, alkylation of pyrrolidine precursors with fluorinated alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or THF), and pH control (neutral to slightly basic) are critical for minimizing side reactions. Reductive amination requires NaBH₃CN or H₂/Pd-C for efficient imine reduction .
  • Validation : Monitor intermediates via TLC and confirm final product purity (>95%) via HPLC .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H/13^13C NMR to verify the pyrrolidine ring, difluoromethyl group (-CF₂H), and amine proton signals. For stereochemical analysis, chiral HPLC or X-ray crystallography resolves enantiomeric purity .
  • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities. Mass spectrometry (ESI-MS) confirms molecular weight accuracy .

Advanced Research Questions

Q. How can researchers design biological assays to evaluate pharmacological activity while minimizing off-target effects?

  • Methodological Answer :

  • Target Selection : Prioritize receptors/transporters with structural homology to known pyrrolidine-based ligands (e.g., serotonin or dopamine receptors). Use radioligand binding assays (e.g., 3^3H-labeled competitors) .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate. Include positive controls (e.g., known agonists/antagonists) and negative controls (vehicle-only) to validate assay specificity .
  • Counter-Screens : Assess selectivity against related targets (e.g., adrenergic receptors) to rule out polypharmacology .

Q. How should contradictions in activity data across experimental models (e.g., cell vs. animal studies) be resolved?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., in vitro binding vs. functional cAMP assays). For in vivo discrepancies, evaluate pharmacokinetic factors (e.g., blood-brain barrier penetration) via LC-MS/MS quantification in plasma/brain tissue .
  • Model Relevance : Compare species-specific receptor isoforms (e.g., human vs. murine targets) using homology modeling. Adjust experimental models to reflect human pathophysiology where applicable .

Q. What computational strategies optimize the compound’s structure for enhanced target selectivity?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GPCRs) to identify key binding residues. Modify substituents (e.g., fluoromethyl groups) to strengthen hydrophobic interactions .
  • QSAR Modeling : Train models on analogs with known activity data. Prioritize derivatives with improved predicted IC₅₀ values and reduced cytotoxicity .

Q. How can stability challenges (e.g., oxidative degradation) be mitigated during long-term storage?

  • Methodological Answer :

  • Formulation : Store lyophilized powders under inert gas (N₂) at -20°C. For solutions, use antioxidant additives (e.g., 0.1% BHT) in anhydrous DMSO .
  • Stability-Indicating Assays : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and quantify degradation products via HPLC-UV/MS .

Data Contradiction Analysis Example

Parameter In Vitro (IC₅₀) In Vivo (ED₅₀) Resolution Strategy
Serotonin Receptor12 nM1.2 µMAssess bioavailability via plasma protein binding assays
Dopamine Transporter85 nMNo effectVerify target expression in animal model

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-(Difluoromethyl)pyrrolidin-1-yl)propan-1-amine
Reactant of Route 2
3-(3-(Difluoromethyl)pyrrolidin-1-yl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.